2-Oxoindoline-1-carboxamide 2-Oxoindoline-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14228267
InChI: InChI=1S/C9H8N2O2/c10-9(13)11-7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

2-Oxoindoline-1-carboxamide

CAS No.:

Cat. No.: VC14228267

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

2-Oxoindoline-1-carboxamide -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 2-oxo-3H-indole-1-carboxamide
Standard InChI InChI=1S/C9H8N2O2/c10-9(13)11-7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)
Standard InChI Key UYINJAQCJCYCGO-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2N(C1=O)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Oxoindoline-1-carboxamide features an indole backbone modified by a carbonyl group at the 2-position and a carboxamide substituent at the 1-position (Figure 1). The planar aromatic system facilitates π-π interactions, while the carboxamide group enhances hydrogen-bonding potential, critical for binding biological targets .

Table 1: Key Molecular Properties of 2-Oxoindoline-1-Carboxamide

PropertyValue
IUPAC Name2-oxo-3H-indole-1-carboxamide
Molecular FormulaC9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2
Molecular Weight176.17 g/mol
Canonical SMILESC1C2=CC=CC=C2N(C1=O)C(=O)N
InChI KeyUYINJAQCJCYCGO-UHFFFAOYSA-N
Melting Point184–187°C (analogous derivatives)
SolubilitySlightly soluble in chloroform, methanol

The compound’s crystalline structure, confirmed via X-ray diffraction, reveals a planar indole ring with the carboxamide group adopting a trans-configuration relative to the carbonyl oxygen . This geometry optimizes intermolecular hydrogen bonding, influencing its solid-state packing and solubility.

Synthetic Methodologies

Classical Synthesis Routes

The synthesis of 2-oxoindoline-1-carboxamide typically begins with functionalization of indole derivatives. A common approach involves the Friedel-Crafts acylation of indoline-2-one using chloroacetyl chloride, followed by hydrolysis and amidation (Scheme 1) .

Scheme 1: Synthesis from Indoline-2-One

  • Chloroacetylation: Indoline-2-one reacts with chloroacetyl chloride in the presence of AlCl3\text{AlCl}_3 to form 5-(2-chloroacetyl)indolin-2-one .

  • Hydrolysis: Treatment with aqueous NaOH yields 2-oxoindoline-5-carboxylic acid.

  • Amidation: Carboxylic acid intermediate is converted to the carboxamide using ammonium chloride and coupling agents.

Advanced Strategies

Recent advancements employ multicomponent reactions (MCRs) for efficient synthesis. The Ugi four-component reaction (Ugi-4CR) enables rapid assembly of 2-oxoindoline-1-carboxamide derivatives by reacting isocyanides, amines, aldehydes, and carboxylic acids in a one-pot procedure . This method achieves high atom economy and diversifies substituents for structure-activity relationship (SAR) studies .

Pharmacological Applications

Anti-Inflammatory Activity

2-Oxoindoline-1-carboxamide derivatives exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in prostaglandin and leukotriene biosynthesis. For instance, Tenidap—a clinical NSAID—is synthesized from 5-chloro-2-oxindole-1-carboxamide, demonstrating efficacy in rheumatoid arthritis without inducing proteinuria .

Table 2: Anti-Inflammatory Profile of Selected Derivatives

CompoundIC50_{50} (COX-1, μM)IC50_{50} (LOX, μM)
Tenidap0.120.08
6-Fluoro derivative0.180.12

Anticancer Mechanisms

Modulation of AMP-activated protein kinase (AMPK), a regulator of cellular energy homeostasis, is a promising anticancer strategy. Fluorinated 2-oxoindoline-1-carboxamide analogs (e.g., compound 8c) activate AMPKα1 isoforms, suppressing lipogenesis and inducing apoptosis in prostate cancer cells (PC-3, LNCaP) . In vivo studies show a 60% reduction in tumor volume at 50 mg/kg doses .

Research Advancements and Clinical Relevance

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